molecular formula C10H14N2O B7808394 2-Amino-N-ethyl-2-phenylacetamide

2-Amino-N-ethyl-2-phenylacetamide

Cat. No.: B7808394
M. Wt: 178.23 g/mol
InChI Key: ZKUPSAFYAKFTLX-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-2-phenylacetamide is an organic compound with a molecular formula of C10H14N2O It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a phenyl group

Preparation Methods

The synthesis of 2-Amino-N-ethyl-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the 2-phenylacetyl chloride, leading to the formation of the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Amino-N-ethyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon for hydrogenation reactions, and bases like sodium hydroxide for deprotonation steps.

Scientific Research Applications

2-Amino-N-ethyl-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it could interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

2-Amino-N-ethyl-2-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-ethyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPSAFYAKFTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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